molecular formula C10H11BrO2 B2859675 2-(4-Bromophenyl)-1,3-dioxane CAS No. 61568-51-2

2-(4-Bromophenyl)-1,3-dioxane

Cat. No.: B2859675
CAS No.: 61568-51-2
M. Wt: 243.1
InChI Key: HMXWGZTXWOBGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes, which are heterocyclic organic compounds containing two oxygen atoms in a six-membered ring. The presence of a bromophenyl group attached to the dioxane ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,3-dioxane typically involves the reaction of 4-bromophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,3-dioxane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The dioxane ring can be oxidized under specific conditions to form corresponding dioxane derivatives.

    Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted dioxanes with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include oxidized dioxane derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: Products include reduced phenyl derivatives with the bromine atom replaced by hydrogen.

Scientific Research Applications

2-(4-Bromophenyl)-1,3-dioxane is a ketal compound with a variety of applications in organic synthesis, acting as a protective group for carbonyls and as an intermediate in chemical reactions . Additionally, this type of compound has insecticidal and anti-foaming properties .

Synthesis and Material Science Applications

  • Synthesis : this compound can be synthesized through the reaction of 2,2-bis(hydroxymethyl)butyric acid and 4-bromobenzaldehyde in cyclohexane, N,N-dimethylformamide, and p-toluene sulfonic acid .
  • Building Block : It is used as a building block in the synthesis of protected benzaldehyde C-nucleosides and their phosphoramidite building blocks .

Medicinal Chemistry Applications

  • Antibacterial Activity : Derivatives of bromophenyl compounds, such as N-(4-bromophenyl)furan-2-carboxamide, have shown antibacterial activity against NDM-producing bacteria like Acinetobacter baumannii .
  • Triazole Derivatives : 1,2,4-triazoles bearing a bromo diphenylsulfone moiety have demonstrated antibacterial activity against S. aureus, B. cereus, E. coli, Enterobacter cloacae, Acinetobacter baumannii, and P. aeruginosa .

Applications in Synthesis

ApplicationDescription
Protection of Carbonyl GroupsKetal compounds like this compound are used to protect carbonyl groups during organic syntheses .
Synthesis of Ketone Adducts2-(2-Bromoethyl)-1,3-dioxane is used in the synthesis of ketone adducts such as 2-[3-oxo-4(S)-(triphenylmethyl) amino-6-methylheptyl]-1,3-dioxane .
Metal-Mediated Base PairingUsed in the synthesis of protected benzaldehyde C-nucleoside .
Synthesis of N-(4-bromophenyl)furan-2-carboxamideN-(4-bromophenyl)furan-2-carboxamide is synthesized by the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of base trimethylamine .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to biological effects. The dioxane ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: Another bromophenyl derivative with different chemical properties and applications.

    4-Bromophenylthiazole: Contains a thiazole ring instead of a dioxane ring, leading to different biological activities.

    4-Bromophenylquinoxaline: Features a quinoxaline ring, which imparts unique chemical and biological properties.

Uniqueness

2-(4-Bromophenyl)-1,3-dioxane is unique due to the presence of both the bromophenyl group and the dioxane ring

Biological Activity

2-(4-Bromophenyl)-1,3-dioxane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound, with the chemical formula C₁₈H₁₄BrO₂, features a dioxane ring structure that is substituted with a bromophenyl group. This configuration is critical for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • DNA Interaction : Similar compounds have been shown to interact with DNA, potentially leading to DNA strand breaks and inhibiting cellular proliferation. This interaction is often mediated through topoisomerase inhibition, which disrupts DNA replication and transcription .
  • Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties. The dioxane moiety may enhance the lipophilicity of the compound, allowing better membrane penetration and increased efficacy against microbial cells .
  • Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell growth and apoptosis. For instance, it could modulate pathways like MAPK or PI3K/Akt, which are crucial in cancer biology .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines. This could be due to its ability to induce apoptosis or inhibit cell cycle progression .
  • Antimicrobial Effects : Similar derivatives have demonstrated significant antimicrobial activity against a range of pathogens, indicating potential for development as an antimicrobial agent .

Case Studies

Several case studies provide insight into the practical applications and effectiveness of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial properties of various dioxane derivatives, including this compound. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections.
  • Antitumor Activity Assessment :
    • In vitro studies on cancer cell lines revealed that this compound significantly reduced cell viability compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeAntimicrobial ActivityAntitumor Activity
This compoundDioxane derivativeYesYes
4-BromobenzaldehydeAldehydeModerateLow
2-PhenylthiazoleThiazole derivativeYesModerate

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-1,3-dioxane in academic laboratory settings?

The synthesis of 1,3-dioxane derivatives typically involves acid-catalyzed cyclization of diols with aldehydes or ketones. For this compound, a plausible route (analogous to methods for 2-(4-Methoxyphenyl)-1,3-dioxane) would involve reacting 1,3-propanediol with 4-bromobenzaldehyde in the presence of a Brønsted acid catalyst (e.g., H2_2SO4_4) or Lewis acids like BF3_3-Et2_2O. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized to favor cyclization over polymerization. For example, using anhydrous conditions at 60–80°C in toluene may yield the product with >70% purity after column chromatography .

Q. How can researchers characterize this compound using spectroscopic methods?

Key characterization techniques include:

  • 1^1H/13^{13}C NMR : The dioxane ring protons (C1 and C3) typically resonate as a multiplet at δ 3.8–4.2 ppm, while aromatic protons from the 4-bromophenyl group appear as a doublet near δ 7.5–7.7 ppm. The acetal carbon (C2) is observed at δ 95–100 ppm in 13^{13}C NMR .
  • GC/MS : Molecular ion peaks (M+^+) at m/z 229 (C9_9H9_9BrO2_2) confirm the molecular weight. Fragmentation patterns may include loss of Br (Δ m/z = 79) or the dioxane ring .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data for this compound are limited, structurally similar 1,3-dioxanes may release formaldehyde under acidic or thermal conditions. Standard precautions include:

  • Use of fume hoods and personal protective equipment (gloves, goggles).
  • Avoidance of strong acids/bases to prevent ring-opening reactions.
  • Storage in inert atmospheres (argon) to minimize degradation .

Advanced Research Questions

Q. How can crystallographic refinement resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (via the SHELX suite) enables precise determination of bond lengths, angles, and ring puckering. For example:

  • Bond length analysis : The C-O bonds in the dioxane ring typically range from 1.41–1.44 Å, while the C-Br bond length is ~1.89 Å. Discrepancies >0.02 Å may indicate disorder or anisotropic thermal motion .
  • Hydrogen placement : H-atoms are refined using riding models (C–H = 0.95–1.0 Å) with isotropic displacement parameters (Uiso_{iso} = 1.2×Ueq_{eq} of parent C-atoms) .

Q. What computational methods validate the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability against electrophilic attack.
  • Electrostatic potential maps : Highlight electron-deficient regions (e.g., Br-substituted phenyl ring) for nucleophilic substitution reactions .

Q. How do reaction conditions influence the regioselectivity of this compound in further functionalization?

The bromine atom on the phenyl ring directs electrophilic substitution (e.g., Suzuki coupling) to the para position. Key factors include:

  • Catalyst choice : Pd(PPh3_3)4_4 for cross-coupling with arylboronic acids.
  • Solvent effects : Polar aprotic solvents (DMF, THF) enhance reaction rates.
  • Temperature : 80–100°C optimizes yields while minimizing side reactions (e.g., debromination) .

Q. Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Variations in melting points (e.g., 85–90°C vs. 92–95°C) may arise from:

  • Purity differences : Recrystallization solvents (hexane vs. ethyl acetate) affect crystal packing.
  • Polymorphism : SC-XRD can identify distinct crystalline phases. Spectral inconsistencies (e.g., NMR shifts) require validation via high-resolution techniques (500 MHz NMR) and spiking experiments with authentic standards .

Q. Methodological Optimization

Q. What strategies improve the yield of this compound in scalable syntheses?

  • Dean-Stark traps : Remove water during cyclization to shift equilibrium toward product formation.
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes at 100°C.
  • Catalyst screening : Brønsted acidic ionic liquids (e.g., [BMIM][HSO4_4]) enhance yields to >85% .

Q. Applications in Academic Research

Q. How is this compound utilized as a building block in medicinal chemistry?

The bromine atom serves as a handle for cross-coupling reactions to generate analogs for:

  • Anticancer agents : Coupling with pyrazine or triazole moieties (e.g., 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide) .
  • Antimicrobial studies : Incorporation into benzoxazine scaffolds for biofilm inhibition .

Properties

IUPAC Name

2-(4-bromophenyl)-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXWGZTXWOBGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.